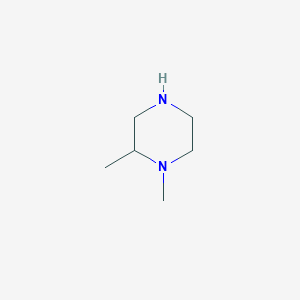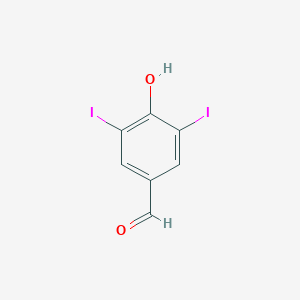![molecular formula C11H15NO4S B029768 [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester CAS No. 146698-94-4](/img/structure/B29768.png)
[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester: is a chemical compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . It is primarily used as an intermediate in the production of various pharmaceuticals, including Lapatinib . This compound is characterized by its unique structure, which includes a methylsulfonyl group attached to an ethyl chain, a carbamic acid moiety, and a benzyl ester group.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate .
Biology: In biological research, this compound is used in the study of enzyme interactions and protein modifications. It serves as a probe to investigate the activity of certain enzymes that interact with carbamate and ester groups .
Medicine: The primary application in medicine is as an intermediate in the synthesis of Lapatinib , a drug used in the treatment of breast cancer. The compound’s role in the synthesis pathway is crucial for the production of this therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester typically involves the reaction of 2-(Methylsulfonyl)ethylamine with benzyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbamic acid moiety, potentially converting it to an amine derivative.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzyl esters.
Mécanisme D'action
The mechanism of action of [2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester involves its interaction with specific molecular targets, primarily enzymes. The carbamic acid moiety can form covalent bonds with enzyme active sites, inhibiting their activity. This interaction is crucial in the synthesis of Lapatinib, where the compound acts as a precursor that undergoes further modifications to produce the active drug .
Comparaison Avec Des Composés Similaires
[2-(Methylsulfonyl)ethyl]carbamic Acid (Benzyl Ester-[13C2,15N]): A labeled intermediate used in metabolic research and environmental studies.
[2-(Methylsulfonyl)ethyl]carbamic Acid Benzyl Ester (CAS 146698-94-4): Another variant used in proteomics research.
Uniqueness: The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with enzymes and its role as a key intermediate in the synthesis of important pharmaceuticals like Lapatinib. Its versatility in undergoing various chemical reactions also sets it apart from similar compounds .
Propriétés
IUPAC Name |
benzyl N-(2-methylsulfonylethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-17(14,15)8-7-12-11(13)16-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZPEWCCUWBQKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














